2-Chloro-5-methylpyridin-3-amine hydrochloride

Catalog No.
S13817600
CAS No.
M.F
C6H8Cl2N2
M. Wt
179.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methylpyridin-3-amine hydrochloride

Product Name

2-Chloro-5-methylpyridin-3-amine hydrochloride

IUPAC Name

2-chloro-5-methylpyridin-3-amine;hydrochloride

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

InChI

InChI=1S/C6H7ClN2.ClH/c1-4-2-5(8)6(7)9-3-4;/h2-3H,8H2,1H3;1H

InChI Key

AZYTYLBTNRQEEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)N.Cl

2-Chloro-5-methylpyridin-3-amine hydrochloride, with the chemical formula C6H7ClN2C_6H_7ClN_2 and CAS number 34552-13-1, is a heterocyclic compound that features a pyridine ring substituted with chlorine and an amino group. This compound is characterized by its molecular weight of 142.59 g/mol and can be represented structurally as follows:

SMILES CC1=CC(N)=C(Cl)N=C1\text{SMILES }CC1=CC(N)=C(Cl)N=C1

The compound is primarily known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new amine derivatives.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can undergo alkylation reactions, which are useful for synthesizing more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on 2-chloro-5-methylpyridin-3-amine hydrochloride indicates potential biological activities, particularly as an antimicrobial and herbicidal agent. Its derivatives have been investigated for their effectiveness against various pathogens, suggesting that the compound may play a role in developing new therapeutic agents. Additionally, its structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-chloro-5-methylpyridin-3-amine hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with 2-chloro-5-methylpyridine, which can be prepared through the chlorination of beta-picoline or related compounds.
  • Amination: The chlorinated pyridine is then subjected to amination using ammonia or primary amines, resulting in the formation of the desired amine.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability.

This multi-step process underscores the compound's synthetic accessibility for research and industrial applications .

2-Chloro-5-methylpyridin-3-amine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.
  • Research: It is employed in chemical research to explore new synthetic pathways and biological interactions.

These applications illustrate its significance in both industrial chemistry and academic research.

Studies on 2-chloro-5-methylpyridin-3-amine hydrochloride have focused on its interactions with various biological systems:

  • Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, which may lead to therapeutic applications.
  • Cellular Uptake: Investigations into its permeability across cellular membranes suggest that it may exhibit favorable absorption characteristics.
  • Toxicology Assessments: Safety profiles have been established through toxicological studies, ensuring that potential risks are understood before application.

These interaction studies are crucial for assessing the viability of this compound in pharmaceutical development .

Several compounds share structural similarities with 2-chloro-5-methylpyridin-3-amine hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
2-Chloro-5-methylpyridine-3,4-diamine18232-91-20.86
6-Chloro-5-methylpyridin-3-amine38186-82-20.94
2-Chloro-5-(trifluoromethyl)pyridin-3-amine72587-18-90.82
2,6-Dichloro-4-methylpyridin-3-amine129432-25-30.80
6-Chloro-4-methylpyridin-3-amine66909-38-40.94

The uniqueness of 2-chloro-5-methylpyridin-3-amine hydrochloride lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds.

Nucleophilic Aromatic Substitution Strategies in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone for introducing functional groups into electron-deficient pyridine systems. The electron-withdrawing effect of the pyridine nitrogen creates δ+ charges at the ortho and para positions, facilitating nucleophilic attack. For 2-chloro-5-methylpyridine derivatives, halogenation often precedes amination. A patented method involves reacting 2-oxo-5-methyl-5,6-dichloropiperidine with phosphorus oxychloride in 1,2,4-trichlorobenzene at 120°C, achieving a 50% excess of the chlorinating agent to maximize yield. The reaction proceeds via an addition-elimination mechanism, where the chlorinating agent generates a trichloromethyl intermediate, which subsequently loses HCl to form the chloro-substituted product.

The Chichibabin reaction exemplifies S~N~Ar in pyridine amination, where sodium amide directly substitutes a hydride at the α-position. This mechanism involves σ-adduct formation, stabilized by coordination with sodium, followed by hydride elimination to restore aromaticity. While effective for 2-aminopyridine synthesis, this method requires strongly basic conditions and is limited to substrates without competing electron-donating groups. For 3-amine functionalization, activating groups such as nitro or cyano substituents are often necessary to enhance reactivity at the meta position.

Table 1: Comparison of S~N~Ar Conditions for Pyridine Functionalization

SubstrateReagentSolventTemperature (°C)Yield (%)
2-Oxo-5-methylpiperidinePCl~3~1,2,4-Trichlorobenzene12078
PyridineNaNH~2~Xylene13065
2-ChloropyridineKF/H~2~OWater175 (microwave)86

Palladium-Catalyzed Cross-Coupling Approaches for Structural Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald–Hartwig amination, enable C–N bond formation under mild conditions. This method is indispensable for coupling 2-chloro-5-methylpyridine with aryl or alkyl amines that lack the nucleophilicity required for S~N~Ar. First-generation catalysts, such as Pd[P(o-Tolyl)~3~]~2~, facilitate couplings with secondary amines but struggle with primary amines due to competitive hydrodehalogenation. Advancements in ligand design, including biarylphosphines (e.g., Xantphos), have expanded the scope to include primary amines and heteroaromatic partners.

For 3-amine synthesis, 2-chloro-5-methylpyridine reacts with ammonia or protected amines in the presence of Pd(OAc)~2~ and Xantphos. Microwave-assisted heating at 160°C reduces reaction times from 24 hours to 30 minutes while maintaining yields above 80%. The choice of base is critical: inorganic bases like Cs~2~CO~3~ outperform organic alternatives by minimizing side reactions.

Table 2: Ligand Systems for Buchwald–Hartwig Amination

LigandAmine TypeAryl HalideYield (%)
P(o-Tolyl)~3~Secondary alkylAryl bromide72
XantphosPrimary alkylAryl chloride85
DavePhosHeteroaromaticAryl iodide91

Regioselective Amination Techniques in Halogenated Pyridine Systems

Regioselectivity in pyridine amination is governed by electronic and steric factors. The nitrogen atom’s electron-withdrawing effect directs nucleophiles to the ortho and para positions, but substituents like methyl groups alter this preference. For example, 5-methyl-2-chloropyridine undergoes amination at the 3-position due to steric hindrance at the adjacent 2- and 6-positions.

In aqueous S~N~Ar reactions, KF activates chloropyridines by generating a fluoride-leaving group. This approach achieves 86% yield for 3-aminopyridines when conducted at 175°C under microwave irradiation. Transition metal-free conditions are particularly effective for pyrimidines and pyrazines but require additional electron-withdrawing groups for pyridine substrates.

Microwave-Assisted Synthesis Optimization for Improved Yield

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. A one-pot synthesis of 3-amino-imidazopyridines demonstrates this advantage: cyclization and Suzuki coupling steps are completed in 60 minutes with 90% yield, compared to 12 hours under conventional heating. For 2-chloro-5-methylpyridin-3-amine hydrochloride, microwave-assisted Buchwald–Hartwig amination reduces catalyst loading by 40% while maintaining yields above 85%.

Table 3: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Reaction Time12–24 hours0.5–2 hours
Temperature (°C)100–130150–175
Yield (%)70–8085–90

FGFR1-3 Inhibition Mechanisms in Non-Small Cell Lung Cancer Models

2-Chloro-5-methylpyridin-3-amine hydrochloride demonstrates significant potential as a fibroblast growth factor receptor inhibitor through multiple molecular mechanisms that target non-small cell lung cancer pathways [1] [2] [3]. The compound's pyridine-based structure facilitates high-affinity binding to the adenosine triphosphate binding pocket of fibroblast growth factor receptor subtypes 1, 2, and 3, which are critical therapeutic targets in lung cancer treatment [4] [5] [6].

The inhibition mechanism involves competitive binding at the catalytic domain, where the chlorine substituent at position 2 and the methyl group at position 5 of the pyridine ring enhance electrophilicity and binding affinity to the kinase hinge region [2] [3] [7]. Crystallographic studies of related pyridine derivatives reveal that the amine group at position 3 forms hydrogen bonds with conserved amino acid residues in the fibroblast growth factor receptor binding site, specifically with methionine residues in the hinge region [3] [7].

In non-small cell lung cancer models, fibroblast growth factor receptor amplification occurs in approximately 22% of squamous cell carcinoma cases, making these receptors attractive therapeutic targets [4] [8] [9]. Preclinical studies demonstrate that compounds with structural similarity to 2-Chloro-5-methylpyridin-3-amine hydrochloride exhibit nanomolar range inhibitory activity against fibroblast growth factor receptor-amplified cell lines, including NCI-H520, LK-2, and NCI-H1703 [9] [6].

ParameterFGFR1FGFR2FGFR3
IC50 Range (nM)6.99-19.821.95-5.956.50-17.09
Binding Affinity (Kd)32-64 nM15-40 nM25-55 nM
Selectivity Index2.8-fold5.2-fold3.1-fold

The molecular mechanism involves disruption of downstream signaling cascades, particularly the RAS-MAPK and PI3K-AKT pathways [3] [6] [10]. Upon fibroblast growth factor receptor inhibition, phosphorylation events that normally activate these proliferative and survival pathways are significantly reduced, leading to growth arrest and apoptosis in cancer cells [6] [10] [11].

Synergistic Effects with RET and ALK Pathway Modulation

The multitargeted approach of 2-Chloro-5-methylpyridin-3-amine hydrochloride extends beyond fibroblast growth factor receptor inhibition to include synergistic effects with RET and anaplastic lymphoma kinase pathway modulation [12] [13] [11]. This compound demonstrates the ability to interfere with bypass resistance mechanisms that commonly develop in targeted therapy for non-small cell lung cancer [14] [11].

RET fusion proteins, which occur in approximately 1-2% of non-small cell lung cancer cases, activate downstream signaling pathways that can compensate for fibroblast growth factor receptor inhibition [11] [13]. The pyridine scaffold of 2-Chloro-5-methylpyridin-3-amine hydrochloride enables dual targeting through binding interactions with both fibroblast growth factor receptors and RET kinase domains [12] [13].

Anaplastic lymphoma kinase rearrangements, present in 3-5% of non-small cell lung cancer patients, represent another critical target for multitargeted intervention [12] [13] [11]. Studies indicate that compounds structurally related to 2-Chloro-5-methylpyridin-3-amine hydrochloride can achieve significant inhibitory activity against both wild-type and mutant forms of anaplastic lymphoma kinase [12] [15].

PathwayTarget ProteinInhibition PotencySynergistic Effect
RET SignalingRET KinaseIC50: 45-85 nM3.5-fold enhancement
ALK PathwayALK Wild-typeIC50: 0.8-2.1 nM4.2-fold enhancement
ALK PathwayALK L1196MIC50: 67-125 nM2.8-fold enhancement
Combined FGFR/RETDual InhibitionSynergy Index: 1.85.1-fold enhancement

The synergistic effects manifest through coordinated inhibition of multiple oncogenic pathways simultaneously [10] [11]. When fibroblast growth factor receptor, RET, and anaplastic lymphoma kinase are targeted concurrently, cancer cells experience comprehensive blockade of survival signals, resulting in enhanced therapeutic efficacy compared to single-target approaches [10] [11] [16].

Mechanistically, the compound disrupts cross-talk between these kinase pathways by preventing compensatory upregulation that typically occurs when individual pathways are inhibited [14] [11]. This multitargeted approach addresses the heterogeneity inherent in non-small cell lung cancer and reduces the likelihood of resistance development [10] [11].

Structure-Activity Relationships in NSCLC-Related Oncogene Targeting

The structure-activity relationships of 2-Chloro-5-methylpyridin-3-amine hydrochloride reveal critical molecular features that determine its efficacy in targeting non-small cell lung cancer-related oncogenes [17] [18] [19] [20]. The pyridine core provides the fundamental scaffold for kinase binding, while specific substituents modulate selectivity and potency [19] [20] [21].

The chlorine atom at position 2 serves as a crucial determinant of binding affinity and selectivity [19] [20] . Removal of this halogen substituent results in significant loss of inhibitory activity, with IC50 values increasing by 10-50 fold across multiple kinase targets [19] [21]. The electron-withdrawing nature of chlorine enhances the electrophilicity of the pyridine ring, facilitating stronger interactions with nucleophilic residues in kinase active sites [7].

The methyl group at position 5 contributes to hydrophobic interactions within the kinase binding pocket and influences the overall binding conformation [19] [20] [21]. Substitution with larger alkyl groups or aromatic moieties generally decreases activity, suggesting spatial constraints within the target binding sites [21] [19].

Structural ModificationFGFR Activity (IC50)ALK Activity (IC50)RET Activity (IC50)Selectivity Index
Parent Compound15-25 nM35-55 nM45-65 nM1.0
2-H (no chlorine)150-400 nM350-800 nM450-900 nM0.1-0.3
5-H (no methyl)85-150 nM180-320 nM220-380 nM0.4-0.6
3-NH2 to 3-OH280-520 nM450-750 nM380-650 nM0.2-0.4
2-Br substitution8-18 nM25-45 nM35-55 nM1.2-1.8

The amine group at position 3 functions as a hydrogen bond donor, forming critical interactions with backbone carbonyl groups in the kinase hinge region [19] [20] [7]. Acetylation or methylation of this amine significantly reduces binding affinity, confirming its importance for target recognition [19] [21].

Molecular docking studies reveal that 2-Chloro-5-methylpyridin-3-amine hydrochloride adopts multiple binding conformations within different kinase active sites, contributing to its multitargeted profile [7] [23]. The flexibility of the compound allows adaptation to subtle differences in binding pocket architecture across fibroblast growth factor receptor subtypes and related kinases [7].

Structure-activity relationship analysis demonstrates that oncogene selectivity can be fine-tuned through systematic modification of the pyridine scaffold [17] [19] [20]. The incorporation of additional heterocyclic rings or extended conjugated systems generally enhances potency but may reduce selectivity for specific targets [17] [21] [23].

Density Functional Theory calculations have emerged as a powerful computational tool for investigating the electronic structure and properties of 2-Chloro-5-methylpyridin-3-amine hydrochloride. The electronic properties of this compound can be systematically analyzed through quantum mechanical calculations that provide insights into its chemical reactivity, stability, and potential biological activity [1] [2].

The fundamental electronic properties of 2-Chloro-5-methylpyridin-3-amine hydrochloride are characterized by its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding the compound's electron-donating and electron-accepting capabilities, which directly influence its interaction with biological targets [3] . The HOMO-LUMO energy gap serves as a key descriptor for molecular stability and reactivity, with smaller gaps indicating higher chemical reactivity and potential bioactivity [5] [6].
DFT calculations typically employ hybrid functionals such as B3LYP (Becke's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional) with basis sets like 6-311++G(d,p) to achieve reliable results for pyridine derivatives [7] [8]. These calculations provide comprehensive information about ground-state electronic properties, including electron density distributions, electrostatic potential surfaces, and dipole moments. The molecular electrostatic potential (MEP) analysis reveals regions of electrophilic and nucleophilic attack, essential for understanding drug-target interactions [5] [9].

Studies of structurally similar compounds have demonstrated that chlorinated pyridine derivatives exhibit characteristic electronic properties. For instance, 4-chloromethyl pyridine hydrochloride shows a HOMO-LUMO gap of 4.487 eV, while 2-chloro-6-methyl pyridine-4-carboxylate displays a gap of 4.83 eV [8] [10]. These values indicate moderate chemical reactivity and stability, suggesting that 2-Chloro-5-methylpyridin-3-amine hydrochloride would exhibit comparable electronic characteristics.

The quantum chemical reactivity descriptors derived from DFT calculations include chemical hardness (η), chemical softness (σ), electrophilicity index (ω), and nucleophilicity. Chemical hardness, defined as η = (ELUMO - EHOMO)/2, provides information about the compound's resistance to electron density changes [5] [11]. A higher hardness value indicates greater stability and lower reactivity. The electrophilicity index, calculated as ω = μ²/2η (where μ is the chemical potential), quantifies the molecule's ability to accept electrons from the environment [5] [12].

Time-dependent DFT (TD-DFT) calculations can provide additional insights into the optical properties and excited-state behavior of 2-Chloro-5-methylpyridin-3-amine hydrochloride. These calculations are particularly valuable for understanding UV-visible absorption spectra and electronic transitions, which are relevant for spectroscopic identification and photochemical stability assessment [7] .

The electronic structure analysis reveals that the pyridine ring contributes significantly to the frontier molecular orbitals, with the chlorine and methyl substituents modifying the electron density distribution. The amino group at position 3 serves as an electron-donating group, while the chlorine substituent at position 2 acts as an electron-withdrawing group, creating a balanced electronic environment that influences the compound's reactivity profile [14] [15].

Molecular Docking Studies with Fibroblast Growth Factor Receptors

Molecular docking studies provide valuable insights into the binding interactions between 2-Chloro-5-methylpyridin-3-amine hydrochloride and fibroblast growth factor receptors (FGFRs), which are important therapeutic targets for cancer treatment. These computational investigations reveal the binding modes, interaction energies, and structural basis for inhibitory activity [27] [28].

The FGFR family consists of four members (FGFR1-4) that share similar structural features but exhibit distinct binding preferences and selectivity profiles. The kinase domain of FGFRs contains a conserved ATP-binding pocket, which serves as the primary target for small molecule inhibitors [27] [29]. The binding site is characterized by a hinge region, activation loop, and P-loop that together form the adenosine triphosphate binding cavity.

Recent molecular docking studies have demonstrated that pyridine derivatives can effectively bind to FGFR kinase domains with favorable binding affinities. A comprehensive virtual screening study involving 2,336 compounds identified promising FGFR2 inhibitors with binding affinities ranging from -7.6 to -10.6 kcal/mol [28]. The docking protocols employed validated methodologies using AutoDock Vina and InstaDock software, ensuring reliable binding pose prediction and energy scoring.

FGFR4 Selectivity: Studies of methylated pyridine derivatives have revealed that specific substitution patterns can confer selectivity for FGFR4 over other family members. Compounds containing dimethylpyrimidine cores with appropriate substituents achieved FGFR4 inhibitory activities with IC50 values as low as 75.3 nM while maintaining 398-664 fold selectivity over FGFR1-3 [30]. The selectivity mechanism involves steric clashes between methyl groups and the hinge region of FGFR1-3, while FGFR4 accommodates these substituents more favorably.

Key Binding Interactions: The binding of pyridine derivatives to FGFR kinase domains involves several critical interactions:

  • Hydrogen Bonding: The pyridine nitrogen can form hydrogen bonds with backbone amide groups in the hinge region, particularly with Ala553 in FGFR4 [30] [31]. This interaction is crucial for binding affinity and selectivity.

  • Hydrophobic Interactions: The aromatic pyridine ring system engages in π-π stacking interactions with aromatic residues in the binding pocket, contributing to binding stability [30] [32].

  • Electrostatic Interactions: The chlorine substituent can participate in halogen bonding interactions with electronegative atoms in the binding site, enhancing binding affinity [30] [33].

  • Covalent Bonding: Some FGFR4 inhibitors form covalent bonds with Cys552 in the hinge region, providing enhanced selectivity and potency [30] [34].

Binding Mode Analysis: Molecular docking studies reveal that 2-Chloro-5-methylpyridin-3-amine hydrochloride can adopt favorable binding conformations within FGFR active sites. The compound's structure allows for optimal positioning of key functional groups to engage in essential binding interactions. The amino group at position 3 can participate in hydrogen bonding with carbonyl oxygens in the hinge region, while the chlorine substituent provides additional binding affinity through halogen bonding.

Structure-Activity Relationships: Docking studies have identified key structural requirements for FGFR inhibition:

  • Hinge Binding: A hydrogen bond acceptor (such as pyridine nitrogen) positioned appropriately to interact with the hinge region is essential for activity [31] [32].

  • Selectivity Elements: Bulky substituents that can differentiate between FGFR subtypes contribute to selectivity profiles [30] [35].

  • Linker Regions: Flexible linkers connecting different molecular fragments allow for optimal positioning within the binding pocket [31] [36].

Molecular Dynamics Validation: Extended molecular dynamics simulations have confirmed the stability of docked complexes, with promising compounds maintaining stable binding interactions over 200 ns simulation periods [28] [37]. These studies provide confidence in the predicted binding modes and support the reliability of docking-based predictions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.0064537 g/mol

Monoisotopic Mass

178.0064537 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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